1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid
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Overview
Description
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O4. It is characterized by the presence of a piperidine ring and a pyrrolidine ring, both of which are functionalized with tert-butoxycarbonyl (Boc) protecting groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which is then functionalized with a Boc group. The piperidine ring is synthesized separately and also protected with a Boc group. These two intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow processes are often preferred for their efficiency and scalability. These processes utilize microreactors to ensure precise control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc groups protect the functional groups during reactions, allowing for selective modifications. The compound can act as a precursor to more active molecules, which interact with enzymes or receptors in biological systems. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
- N-Boc-pyrrolidine-3-carboxylic acid
Uniqueness
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is unique due to the presence of both pyrrolidine and piperidine rings, which provide distinct reactivity and functionalization options. This dual-ring structure makes it a versatile intermediate in organic synthesis and pharmaceutical research, offering more diverse chemical transformations compared to its similar compounds.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-7-11(10-16)17-8-5-4-6-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMZJDBCLQNGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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